Ethyl 2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
Description
Crystallographic Analysis and X-ray Diffraction Studies
The crystalline structure of ethyl 2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate has been extensively studied to elucidate its spatial arrangement and intermolecular interactions. Key findings include:
X-ray diffraction studies reveal that the compound crystallizes with water molecules, forming a hydrated structure. The dihedral angle between the pyridine rings of the naphthyridine core is approximately 1.47° , indicating near planarity. Intermolecular hydrogen bonds stabilize the crystal lattice, with N—H⋯O interactions forming infinite chains along the a-axis.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is dominated by the 1,6-naphthyridine core, with substituents influencing conformational flexibility:
The 5,6-dihydro-1,6-naphthyridine ring adopts a chair-like conformation , with the ethyl ester and methyl groups positioned equatorially. This conformation minimizes steric hindrance, allowing efficient packing in the crystal lattice. The pyridinone oxygen participates in hydrogen bonding, further stabilizing the structure.
Comparative Analysis with Related 1,6-Naphthyridine Derivatives
The structural features of this compound differ from other 1,6-naphthyridine derivatives in key aspects:
| Parameter | Current Compound | Ethyl 7-pivaloylamino-1,8-naphthyridine-2-carboxylate | Methyl 6-(2-chlorophenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate |
|---|---|---|---|
| Core substituents | Ethyl ester, methyl | Pivaloylamino, ethyl ester | Chlorophenyl, methyl, ethyl ester |
| Dihedral angle (pyridine) | ~1.47° | ~1.20° (1,8-naphthyridine) | Not reported |
| Hydrogen-bonding motifs | N—H⋯O, O—H⋯N | N—H⋯O, C—H⋯O | C—H⋯O, π–π interactions |
| Molecular weight (g/mol) | 232.24 | 264.28 | 374.37 |
The introduction of a chlorophenyl group in related derivatives enhances π–π stacking interactions, altering crystal packing compared to the current compound. Conversely, the ethyl ester in ethyl 7-pivaloylamino-1,8-naphthyridine-2-carboxylate promotes stronger intermolecular hydrogen bonding, as observed in its hydrated crystal structure.
Properties
IUPAC Name |
ethyl 2-methyl-5-oxo-6H-1,6-naphthyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-3-17-12(16)8-6-9-10(14-7(8)2)4-5-13-11(9)15/h4-6H,3H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSPAJGYNQKDIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=CNC(=O)C2=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate with 1,3,5-triazine in the presence of ethanolic sodium ethoxide . Another method includes a two-step procedure involving DMF diethyl acetal followed by ring closure with ammonia .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
Scientific Research Applications
Synthetic Utility
Ethyl 2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate serves as a versatile building block in organic synthesis. Its structure allows for various modifications that can lead to the development of more complex molecules.
Synthesis of Naphthyridine Derivatives
This compound is often utilized in the synthesis of other naphthyridine derivatives through methods such as the Hantzsch reaction. For instance, it has been reported that this compound can be synthesized in high yield from diethyl 2,6-dimethylpyridine-3,5-dicarboxylate using a one-step process involving ethyl acetoacetate and hexamethylenetetramine in acetic acid .
Biological Activities
The biological activities of this compound have been the subject of various studies, indicating its potential as a pharmacologically active agent.
Antimicrobial Properties
Research has demonstrated that naphthyridine derivatives exhibit antimicrobial properties. This compound has shown effectiveness against several bacterial strains, suggesting its potential application in developing new antibiotics .
Anticancer Activity
There is emerging evidence that compounds containing the naphthyridine moiety can inhibit cancer cell proliferation. Studies have indicated that derivatives of ethyl 2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and cell cycle arrest .
Case Studies and Research Findings
Several case studies highlight the applications and effectiveness of this compound in different fields.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-5-oxo-5,6-dihydro[1,6]naphthyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific derivatives and their functional groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The compound’s structural analogs differ in substituent groups, ring saturation, and heterocyclic frameworks, leading to distinct physicochemical and spectroscopic properties:
Table 1: Structural Comparison
Key Observations :
- Ring Saturation : Fully saturated derivatives (e.g., decahydro rings) exhibit reduced aromaticity and increased flexibility, influencing their biological interaction profiles .
- Substituent Effects : Electron-withdrawing groups (e.g., chloro ) enhance electrophilicity, while bulky groups (e.g., phenyl ) affect solubility and steric interactions.
Key Observations :
Spectroscopic and Physicochemical Properties
Table 3: Spectroscopic Data Comparison
Biological Activity
Ethyl 2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H12N2O3
- Molecular Weight : 232.24 g/mol
- CAS Number : 80812-55-1
Synthesis Methods
This compound can be synthesized through multi-step reactions involving the condensation of appropriate precursors. The synthesis typically involves:
- Step 1 : Reaction of substituted anilines with carbonyl compounds under acidic conditions.
- Step 2 : Cyclization to form the naphthyridine ring structure.
The yields of these reactions can vary significantly based on the reaction conditions, with reported yields ranging from 50% to over 90% depending on the specific methodology employed .
Antimicrobial Activity
Research indicates that compounds related to naphthyridines exhibit notable antimicrobial properties. Ethyl 2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine derivatives have demonstrated activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
In vitro studies have shown that these compounds can inhibit bacterial growth effectively, with minimum inhibitory concentrations (MIC) reported as low as 32 µg/mL for certain derivatives .
Anticancer Properties
Naphthyridines have also been investigated for their anticancer potential. Ethyl 2-methyl-5-oxo derivatives have shown cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10.47 |
| A549 (lung cancer) | 15.03 |
| MCF7 (breast cancer) | <20 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving DNA intercalation and modulation of apoptosis-related proteins .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of naphthyridine derivatives. Ethyl 2-methyl-5-oxo compounds have been shown to reduce pro-inflammatory cytokine production in vitro, suggesting a potential role in treating inflammatory diseases .
Study on Antimicrobial Efficacy
A study conducted by Umesha et al. (2009) demonstrated the antimicrobial efficacy of naphthyridine derivatives against various pathogens. The results indicated a strong correlation between the structural modifications and antimicrobial activity, providing insights into optimizing these compounds for therapeutic use .
Investigation of Anticancer Mechanisms
Research published in the Journal of Medicinal Chemistry explored the anticancer mechanisms of naphthyridine derivatives. The study found that these compounds could effectively inhibit tumor growth in xenograft models and modulate key signaling pathways involved in cancer progression .
Q & A
Q. What are the common synthetic routes for Ethyl 2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate, and how can reaction conditions be optimized?
The compound is synthesized via cyclization reactions. A validated method involves reacting Diethyl 2,6-dimethyl-3,5-pyridinedicarboxylate with 1,3,5-triazine in the presence of triethylamine (Et₃N) and ethanol under reflux for 2 hours, yielding 80% product . Optimization requires monitoring reaction temperature (reflux conditions) and stoichiometric ratios of reagents. Solvent choice (e.g., ethanol vs. dioxane) significantly impacts yield and purity. Parallel TLC or HPLC analysis is recommended to track reaction progress.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR (¹H/¹³C): Assign peaks for the ethyl ester (δ ~4.3 ppm for CH₂, δ ~1.3 ppm for CH₃), naphthyridine ring protons (δ 6.5–8.5 ppm), and carbonyl groups (¹³C δ ~165–175 ppm).
- X-ray crystallography: Use SHELX programs (e.g., SHELXS-97 for structure solution and SHELXL-97 for refinement) to resolve molecular geometry and confirm the dihydro-naphthyridine core. ORTEP-3 software aids in visualizing puckered ring conformations and dihedral angles .
- Mass spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and fragmentation patterns.
Q. How can functional group transformations (e.g., ester hydrolysis) be performed on this compound?
Alkaline hydrolysis (1M NaOH, reflux for 2 hours) converts the ethyl ester to a carboxylic acid derivative (65–81% yield) . Acidic conditions (HCl/EtOH) are less common but viable. Monitor pH and reaction time to avoid over-degradation. Post-hydrolysis, isolate the product via acid precipitation (pH ~2–3) and recrystallization.
Advanced Research Questions
Q. How can contradictions in synthetic outcomes (e.g., divergent products under similar conditions) be resolved?
Conflicting reports (e.g., ester vs. trichloromethyl derivatives) arise from subtle variations in solvent polarity, temperature, or reagent ratios . For example, using Et₃N in dioxane (reflux) vs. DMF (room temperature) alters reaction pathways. Systematic DOE (Design of Experiments) with controlled variables (solvent, catalyst, time) is critical. Computational modeling (DFT) can predict intermediate stability and pathway feasibility.
Q. What methodologies are recommended for analyzing the compound’s crystal packing and hydrogen-bonding networks?
- Single-crystal X-ray diffraction: Resolve intermolecular interactions (C–H⋯O, π-π stacking) using SHELX-refined data. Graph-set analysis (e.g., Etter’s rules) classifies hydrogen-bond patterns .
- Hirshfeld surface analysis: Quantify interaction contributions (e.g., van der Waals vs. hydrogen bonds) via CrystalExplorer software.
- Puckering parameters: Apply Cremer-Pople coordinates to quantify non-planarity in the dihydro-naphthyridine ring .
Q. How can reaction mechanisms for decarboxylation or cyclization steps be elucidated?
- Isotopic labeling: Use ¹³C-labeled esters to track CO₂ elimination pathways during decarboxylation (e.g., thermal decarboxylation at 250–370°C) .
- Kinetic studies: Monitor activation energy (Eyring plots) under varying temperatures.
- Trapping intermediates: Quench reactions at timed intervals and analyze intermediates via LC-MS or in situ IR spectroscopy.
Q. What computational approaches are suitable for predicting the compound’s bioactivity or binding modes?
- Molecular docking: Simulate interactions with bacterial DNA gyrase (target for quinolone-like activity) using AutoDock Vina. Focus on the naphthyridine core’s ability to intercalate DNA .
- QSAR modeling: Correlate substituent effects (e.g., methyl vs. chloro groups) with antibacterial IC₅₀ values.
- MD simulations: Assess stability of protein-ligand complexes over 100-ns trajectories (AMBER/CHARMM force fields).
Q. How does this compound compare pharmacologically to structurally related naphthyridines?
Unlike simpler quinolones, its dihydro-naphthyridine core enhances planarity and DNA intercalation potential. Substituents (e.g., 2-methyl, 5-oxo) improve metabolic stability compared to ethyl 5-chloro-2-oxo-1,8-naphthyridine derivatives . Comparative MIC assays against Gram-positive/-negative pathogens (e.g., S. aureus, E. coli) are recommended.
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
